molecular formula C26H28N2O6 B12715844 6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid CAS No. 80834-75-9

6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid

Cat. No.: B12715844
CAS No.: 80834-75-9
M. Wt: 464.5 g/mol
InChI Key: BPPUPMYPJLCPEK-FXRZFVDSSA-N
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Description

6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid involves multiple steps, including the formation of the quinoline and pyridine rings, followed by the introduction of the methoxyphenyl group and the oxalic acid moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinoline and pyridine derivatives, which can have different functional groups and properties depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and neuroprotective effects.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or neurodegeneration. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(4-methoxyphenyl)benzobithiophene: A compound with a similar methoxyphenyl group but different core structure.

    2-Methoxyphenyl isocyanate: A compound with a methoxyphenyl group used for amine protection/deprotection sequences.

Uniqueness

6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid is unique due to its combination of a quinoline core, pyridine ring, and oxalic acid moiety, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

80834-75-9

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid

InChI

InChI=1S/C24H26N2O2.C2H2O4/c1-28-23-7-3-2-6-21(23)19-12-15-26(16-13-19)14-4-5-18-8-10-22-20(17-18)9-11-24(27)25-22;3-1(4)2(5)6/h2-8,10,12,17H,9,11,13-16H2,1H3,(H,25,27);(H,3,4)(H,5,6)/b5-4+;

InChI Key

BPPUPMYPJLCPEK-FXRZFVDSSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=CCN(CC2)C/C=C/C3=CC4=C(C=C3)NC(=O)CC4.C(=O)(C(=O)O)O

Canonical SMILES

COC1=CC=CC=C1C2=CCN(CC2)CC=CC3=CC4=C(C=C3)NC(=O)CC4.C(=O)(C(=O)O)O

Origin of Product

United States

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